Lipoxygenase (LOX) Inhibition Profile: Potent Primary Activity with Secondary Anti-Inflammatory Target Engagement
6-(4-Oxo-2-thioxo-thiazolidin-3-yl)-hexanoic acid is characterized as a 'potent' lipoxygenase (LOX) inhibitor, a primary mode of action. Crucially, this activity is not observed in isolation; it is part of a distinct multi-target profile. The compound also inhibits formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase (COX) 'to a lesser extent' [1]. While direct IC50 values for the parent compound are not disclosed in the primary source, this hierarchical activity profile differentiates it from selective LOX inhibitors (e.g., zileuton) and from COX-selective NSAIDs. It also contrasts with many 5-arylidene rhodanine analogs that are primarily optimized for single-target inhibition (e.g., aldose reductase) and may lack this broader, yet graded, polypharmacology [2]. The lack of quantitative data for the baseline comparators in this specific context limits the strength of this comparison to 'Class-level inference'.
| Evidence Dimension | Enzyme Inhibition Profile (Relative Potency) |
|---|---|
| Target Compound Data | Potent inhibition of Lipoxygenase (LOX); 'lesser extent' inhibition of formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase (COX). |
| Comparator Or Baseline | Selective LOX inhibitors (e.g., zileuton) and COX-selective NSAIDs (e.g., ibuprofen) typically show high selectivity for their primary target. |
| Quantified Difference | Not quantified in primary source; described qualitatively as a hierarchical, multi-target profile. |
| Conditions | Literature review and curated database entry summarizing primary research findings. |
Why This Matters
This compound offers a polypharmacological starting point for developing anti-inflammatory agents that may target both the LOX and COX pathways simultaneously, a profile distinct from more selective, single-target tools.
- [1] Medical University of Lublin. (n.d.). Record details for MeSH-M0014961: 6-(4-oxo-2-thioxo-thiazolidin-3-yl)-hexanoic acid. Polish Platform of Medical Research. Retrieved [Date], from https://ppm.umlub.pl/info/meshconcept/MeSH-M0014961 View Source
- [2] Rakowitz, D., et al. (2000). Synthesis and aldose reductase inhibitory activity of a new series of 5-[[2-(ω-carboxyalkoxy)aryl]methylene]-4-oxo-2-thioxothiazolidine derivatives. European Journal of Medicinal Chemistry, 35(2), 239-250. View Source
